molecular formula C16H27N9O B5552915 N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B5552915
M. Wt: 361.45 g/mol
InChI Key: BNQXRVXVQVQHFZ-UHFFFAOYSA-N
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Description

The introduction to this compound involves understanding its structural components, including tetrazolyl, triazolyl, and piperidinyl groups, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives involves multi-step processes starting from basic heterocyclic precursors. For instance, the synthesis of 2-(1-aminoalkyl) piperidines via (-)-2-cyano-6-phenyloxazolopiperidine 1 has been described, involving reductions and hydrogenolysis steps (Froelich et al., 1996). Such methodologies could potentially be adapted for the synthesis of the target compound by altering the substituents to match the required structure.

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, provides insights into the conformational preferences and intermolecular interactions typical for these molecules (Naveen et al., 2015). Such structural analyses are crucial for understanding the reactivity and potential biological interactions of the compound .

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from related research on piperidines and their derivatives. For example, substituted piperidines have been synthesized from N,N-Bis[(benzotriazol-1-yl)methyl]amines, demonstrating a variety of chemical transformations that these structures can undergo (Katritzky et al., 1999).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for the practical handling of chemical compounds. While specific data for this compound might not be available, related studies on the physical-chemical properties of heterocyclic compounds provide a foundation for predicting these characteristics (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, can be deduced from the functional groups present in the molecule. Research on similar compounds, such as bioisosteres of arecoline with tetrazole and triazole groups, highlights the potential muscarinic activity and gives an indication of the biological relevance of these structures (Moltzen et al., 1994).

Scientific Research Applications

Asymmetric Synthesis and Chemical Reactions

Research has demonstrated the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This methodology involves LiAlH4 reduction followed by hydrogenolysis, leading to the diamine. Such synthetic pathways are crucial for developing compounds with potential biological activities (Froelich et al., 1996).

Synthesis of Substituted Piperidines

Another study focused on synthesizing substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. This work lays the foundation for creating analogs that could be further explored for various pharmacological properties, showcasing the synthetic versatility of piperidine derivatives (Katritzky et al., 1999).

Antimicrobial Activity

A significant area of research involves the synthesis and screening of novel compounds for antimicrobial activity. For instance, a series of mannich bases derived from imidazo-[1,2-a]pyridines were synthesized and evaluated for their efficacy against various microbial strains. Some derivatives demonstrated potency comparable or superior to commercial drugs, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2012).

Anticancer Research

Research on palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including pyrrole derivatives, has shown promising anticancer activity against various human cancerous cell lines. These complexes exhibit strong DNA-binding affinities, suggesting their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-4-(tetrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N9O/c1-22(2)11-14-18-19-16(23(14)3)13-6-9-24(10-7-13)15(26)5-4-8-25-12-17-20-21-25/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQXRVXVQVQHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CCCN3C=NN=N3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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